molecular formula C15H12N2S B3276413 4-(4-Phenylthiazol-2-yl)aniline CAS No. 64209-99-0

4-(4-Phenylthiazol-2-yl)aniline

Cat. No. B3276413
CAS RN: 64209-99-0
M. Wt: 252.3 g/mol
InChI Key: FCCASGOZKOOXOS-UHFFFAOYSA-N
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Description

4-(4-Phenylthiazol-2-yl)aniline is a synthetic intermediate useful for pharmaceutical synthesis . It is also known as PTZ and is a popular organic compound used extensively in scientific experiments.


Synthesis Analysis

The synthesis of 4-(4-Phenylthiazol-2-yl)aniline involves various chemical reactions. For instance, a study describes the synthesis of a similar compound, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA), from an optical and electrical point of view . Another study discusses the synthesis of a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives . Furthermore, many novel thiazole derivatives were designed and synthesized using 4-phenylthiazol-2-amine .


Molecular Structure Analysis

The molecular formula of 4-(4-Phenylthiazol-2-yl)aniline is C15H12N2S . Its molecular weight is 252.3 g/mol . The compound’s structure includes a phenyl ring attached to a thiazol-2-yl group, which is further connected to an aniline group .


Chemical Reactions Analysis

The chemical reactions involving 4-(4-Phenylthiazol-2-yl)aniline are complex and varied. For example, a study discusses the tautomerization phenomenon of a similar compound, PTPA . Another study mentions the reactivity of 4-phenylthiazol-2-amine toward different chemical reagents .


Physical And Chemical Properties Analysis

4-(4-Phenylthiazol-2-yl)aniline has several computed properties. Its molecular weight is 252.3 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 2, and it has a topological polar surface area of 67.2 Ų . The compound’s complexity is 265 .

Scientific Research Applications

Organic Semiconductors and Optoelectronics

4-(4-Phenylthiazol-2-yl)aniline (PTPA) is an intriguing organic semiconductor with promising applications in optoelectronic devices. Here’s what we know:

Conclusion

4-(4-Phenylthiazol-2-yl)aniline holds promise as an organic semiconductor and a versatile colorant. Its unique properties make it an exciting candidate for future research and practical applications.

For more in-depth information, you can refer to the research articles . If you have any further questions, feel free to ask! 😊

Future Directions

4-(4-Phenylthiazol-2-yl)aniline and similar compounds have potential applications in various fields. For instance, a study mentions the use of a similar compound, PTPA, in optical switching systems . Another study highlights the potential of thiazoles in the cure of cancer . These findings suggest that 4-(4-Phenylthiazol-2-yl)aniline could have promising applications in the future.

properties

IUPAC Name

4-(4-phenyl-1,3-thiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-13-8-6-12(7-9-13)15-17-14(10-18-15)11-4-2-1-3-5-11/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCASGOZKOOXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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